Reversible LSD1 Inhibition Mechanism Provides Safety Advantage Over Irreversible Clinical Comparators
Pulrodemstat Tosylate employs a reversible mechanism of LSD1 inhibition, contrasting with irreversible inhibitors such as GSK2879552 (Kiapp=1.7 μM) and tranylcypromine [1]. The Phase I clinical study concluded that 'the safety profile of CC-90011 suggested that its reversible mechanism of action may provide an advantage over other irreversible LSD1 inhibitors' [2]. This mechanistic distinction directly translates to lower potential for cumulative off-target toxicity and faster target recovery [3].
| Evidence Dimension | Mechanism of Action and Clinical Safety Implication |
|---|---|
| Target Compound Data | Reversible LSD1 inhibition |
| Comparator Or Baseline | GSK2879552 (irreversible LSD1 inhibitor, Kiapp=1.7 μM); Tranylcypromine (irreversible LSD1 inhibitor) |
| Quantified Difference | Reversible vs. Irreversible covalent binding; 'Reversible mechanism of action may provide an advantage over other irreversible LSD1 inhibitors' |
| Conditions | Clinical Phase I trial (NCT02875223) in advanced solid tumors and relapsed/refractory marginal zone lymphoma |
Why This Matters
Reversible inhibition is a critical selection criterion for researchers prioritizing reduced long-term off-target toxicity and clinical translatability.
- [1] Sensitization of Non-M3 Acute Myeloid Leukemia Blasts to All-Trans Retinoic Acid by the LSD1 Inhibitor Tranylcypromine: TRANSATRA Phase I Study, 2025. View Source
- [2] Hollebecque A, et al. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies. Cancer. 2022;128(17):3185-3195. View Source
- [3] Pulrodemstat (CC-90011): a highly potent, selective, and reversible lysine-specific demethylase 1 (LSD1) inhibitor. Drug Discovery Stories, 2025, Pages 467-483. View Source
